molecular formula C7H10N2 B2436800 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile CAS No. 2304004-71-3

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile

Cat. No.: B2436800
CAS No.: 2304004-71-3
M. Wt: 122.171
InChI Key: SSGMXILYXBKSBN-UHFFFAOYSA-N
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Description

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile is a chemical compound with the molecular formula C7H10N2. It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and unique scaffold in organic chemistry.

Scientific Research Applications

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile has several scientific research applications:

Preparation Methods

The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The nitrile group can be reduced to an amine or other reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and unique scaffold that can enhance binding affinity and specificity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile can be compared with other compounds that have a bicyclo[1.1.1]pentane core or similar functional groups. Some similar compounds include:

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but may have different functional groups attached.

    Aminonitriles: Compounds with both amino and nitrile groups, but different core structures.

The uniqueness of this compound lies in its combination of the strained bicyclo[1.1.1]pentane core with both amino and nitrile functional groups, which can lead to unique chemical and biological properties .

Properties

IUPAC Name

2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c8-2-1-6-3-7(9,4-6)5-6/h1,3-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGMXILYXBKSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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